

chemical structure of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

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Compound of Interest

Compound Name:	5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Cat. No.:	B1584150

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An In-Depth Technical Guide to **5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole**

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, establishing itself as a privileged scaffold in modern drug discovery.^{[1][2][3]} Its value stems from its metabolic stability and its utility as a bioisostere for ester and amide functional groups, which can enhance the pharmacokinetic profiles of drug candidates.^[1] The compound **5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole** is a specific derivative that combines the robust oxadiazole core with two functionally significant substituents. The 3-(4-methoxyphenyl) group modulates the molecule's electronic and lipophilic properties, while the 5-(chloromethyl) group introduces a reactive electrophilic site, making this compound a highly versatile building block for the synthesis of more complex molecular architectures and a potential tool for developing targeted therapies.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of **5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole** is essential for its application in research and development. The key identifiers and physicochemical data are summarized below.

Property	Value	Source
IUPAC Name	5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole	N/A
CAS Number	73217-31-9, 57238-76-3	[4] [5]
Molecular Formula	C ₁₀ H ₉ ClN ₂ O ₂	[4]
Molecular Weight	224.64 g/mol	[4]
SMILES	COC1=CC=C(C=C1)C1=NC(CCl)=NO1	[4]
InChIKey	LSYCZBSPYWGGHC-UHFFFAOYSA-N	[4]
Melting Point	52 °C	[5]
Predicted Density	1.278±0.06 g/cm ³	[5]
Predicted Boiling Point	354.9±52.0 °C	[5]

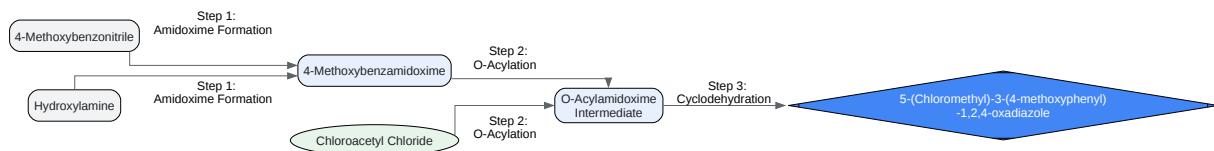
Chemical Structure:

Caption: 2D Structure of the title compound.

Synthesis and Mechanism

The construction of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. The most prevalent and reliable pathway involves the reaction of an amidoxime with a suitable acylating agent, such as an acyl chloride or anhydride, to form an O-acylamidoxime intermediate.[\[6\]](#)[\[7\]](#) This intermediate then undergoes a thermal or base-catalyzed cyclodehydration to yield the final heterocyclic product.[\[8\]](#)[\[9\]](#)

The synthesis of **5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole** follows this classical approach, beginning with the formation of 4-methoxybenzamidoxime from the corresponding nitrile.



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Caption: General three-step synthesis workflow.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methodologies for 1,2,4-oxadiazole synthesis.[\[10\]](#)

Step 1: Synthesis of 4-Methoxybenzamidoxime

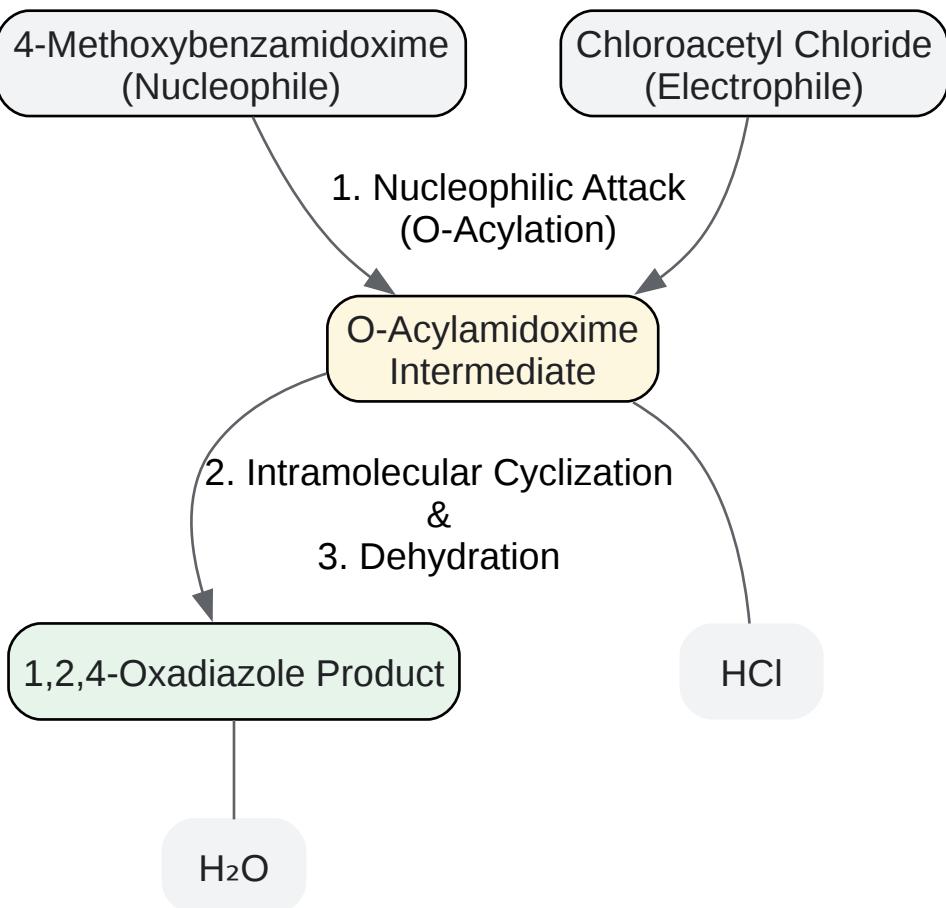
- To a solution of 4-methoxybenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine (1.5 eq, prepared from hydroxylamine hydrochloride and a base like sodium carbonate).
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
- The resulting crude product can often be precipitated by adding water and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2 & 3: One-Pot Acylation and Cyclization

- Dissolve 4-methoxybenzamidoxime (1.0 eq) in a suitable aprotic solvent such as pyridine or tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours to facilitate the cyclodehydration step.
- Monitor the formation of the 1,2,4-oxadiazole product by TLC.
- Once the reaction is complete, cool the mixture and pour it into ice-water to precipitate the crude product.
- Collect the solid by filtration, wash with water, and dry.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure **5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole**.

Reaction Mechanism

The reaction proceeds through a well-defined nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.



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Caption: Key mechanistic steps in the formation of the 1,2,4-oxadiazole ring.

Applications and Significance in Drug Discovery

The 1,2,4-oxadiazole scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and central nervous system effects.[1][2][11]

The Functional Role of Substituents:

- 3-(4-Methoxyphenyl) Group: This aryl substituent is a common feature in bioactive molecules. The methoxy group can participate in hydrogen bonding and its presence influences the overall lipophilicity and electronic character of the molecule, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

- **5-(Chloromethyl) Group:** This is the most functionally significant feature of the title compound for a drug development professional. The C-Cl bond is polarized, rendering the methylene carbon electrophilic and susceptible to nucleophilic substitution. The chloride ion is a good leaving group. This functionality transforms the molecule from a simple scaffold into a reactive chemical probe or a versatile synthon. It can be used to:
 - **Covalently Modify Targets:** The chloromethyl group can act as an electrophilic warhead, forming a covalent bond with nucleophilic residues (e.g., cysteine, histidine, lysine) in a protein's active site. This enables the design of targeted covalent inhibitors, which can offer advantages in potency and duration of action.
 - **Serve as a Synthetic Handle:** The reactive site allows for straightforward chemical elaboration. It can be readily displaced by a wide range of nucleophiles (amines, thiols, alcohols), providing a powerful tool for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.

Given these features, **5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole** is not typically an end-stage drug but rather a crucial intermediate for creating more complex and potent drug candidates across numerous therapeutic areas.

Safety and Handling

As a reactive alkyl halide, **5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole** requires careful handling in a laboratory setting.

- **General Precautions:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- **Hazards:** Based on data for structurally similar compounds, this chemical should be considered harmful if swallowed and an irritant to the skin and eyes.[\[12\]](#) Direct contact should be avoided.
- **Storage:** Store in a cool, dry, and well-sealed container, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a strategically designed heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. It combines the proven biological relevance and metabolic stability of the 1,2,4-oxadiazole core with a reactive chloromethyl group that serves as a versatile handle for synthetic elaboration or as a potential covalent warhead. Its well-defined synthesis and dual functionality make it an invaluable intermediate for the exploration of new chemical space and the development of next-generation therapeutic agents.

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